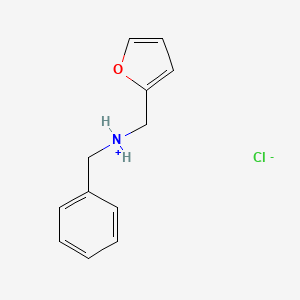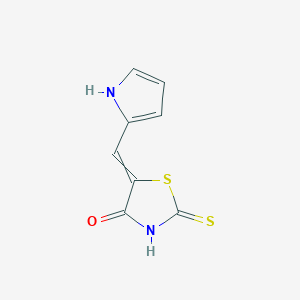
4-Thiazolidinone, 5-(1H-pyrrol-2-ylmethylene)-2-thioxo-
説明
4-Thiazolidinone, 5-(1H-pyrrol-2-ylmethylene)-2-thioxo- is a useful research compound. Its molecular formula is C8H6N2OS2 and its molecular weight is 210.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Thiazolidinone, 5-(1H-pyrrol-2-ylmethylene)-2-thioxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Thiazolidinone, 5-(1H-pyrrol-2-ylmethylene)-2-thioxo- including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Similar compounds have been reported to target various enzymes and proteins, often involved in cancer pathways .
Mode of Action
Similar compounds are known to interact with their targets, leading to changes in the function of these targets .
Biochemical Pathways
Similar compounds are known to affect various biochemical pathways, often related to cell growth and proliferation .
Pharmacokinetics
Similar compounds have been reported to have various pharmacokinetic properties, which can impact their bioavailability .
Result of Action
Similar compounds have been reported to have potent antibacterial activity against certain strains of bacteria .
Action Environment
Similar compounds have been reported to have varying degrees of stability and efficacy under different environmental conditions .
生化学分析
Biochemical Properties
4-Thiazolidinone, 5-(1H-pyrrol-2-ylmethylene)-2-thioxo- plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that play a key role in cell signaling pathways. Additionally, this compound can bind to DNA, affecting the transcription process and thereby influencing gene expression .
Cellular Effects
The effects of 4-Thiazolidinone, 5-(1H-pyrrol-2-ylmethylene)-2-thioxo- on cells are profound. It can induce apoptosis in cancer cells by activating specific cell signaling pathways. This compound also affects cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to altered energy production and consumption. Furthermore, it has been observed to modulate the expression of genes involved in cell cycle regulation, thereby influencing cell proliferation .
Molecular Mechanism
At the molecular level, 4-Thiazolidinone, 5-(1H-pyrrol-2-ylmethylene)-2-thioxo- exerts its effects through several mechanisms. It binds to specific biomolecules, such as proteins and DNA, altering their structure and function. This binding can inhibit enzyme activity or activate signaling pathways that lead to changes in gene expression. For example, the compound’s interaction with kinases can result in the phosphorylation of target proteins, thereby modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Thiazolidinone, 5-(1H-pyrrol-2-ylmethylene)-2-thioxo- change over time. The compound is relatively stable, but its activity can decrease due to degradation. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Thiazolidinone, 5-(1H-pyrrol-2-ylmethylene)-2-thioxo- vary with different dosages in animal models. At low doses, the compound can induce beneficial effects, such as reduced tumor growth in cancer models. At high doses, it can cause toxic effects, including damage to healthy tissues and organs. These threshold effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
4-Thiazolidinone, 5-(1H-pyrrol-2-ylmethylene)-2-thioxo- is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux, leading to changes in metabolite levels. For instance, the compound can inhibit enzymes involved in glycolysis, resulting in decreased glucose metabolism and altered energy production .
Transport and Distribution
Within cells and tissues, 4-Thiazolidinone, 5-(1H-pyrrol-2-ylmethylene)-2-thioxo- is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its activity and function. For example, binding to transport proteins can facilitate the compound’s entry into cells, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of 4-Thiazolidinone, 5-(1H-pyrrol-2-ylmethylene)-2-thioxo- is critical for its activity. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interaction with target biomolecules, thereby increasing its efficacy. For instance, localization to the nucleus allows the compound to interact with DNA and influence gene expression .
特性
IUPAC Name |
5-(1H-pyrrol-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS2/c11-7-6(13-8(12)10-7)4-5-2-1-3-9-5/h1-4,9H,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJVVJRJMYKPGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C=C2C(=O)NC(=S)S2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397269 | |
| Record name | 4-Thiazolidinone, 5-(1H-pyrrol-2-ylmethylene)-2-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53428-07-2 | |
| Record name | 4-Thiazolidinone, 5-(1H-pyrrol-2-ylmethylene)-2-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



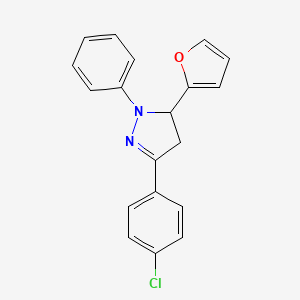

![2-Chloro-4-nitro-1-[3-(trifluoromethyl)phenoxy]benzene](/img/structure/B3032730.png)
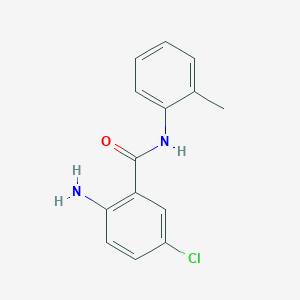
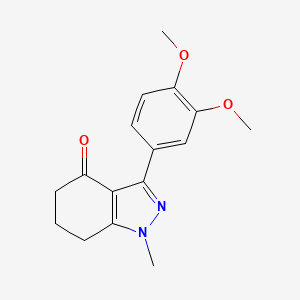


![3-Benzyl-6-chloro-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B3032739.png)
![6-Chloro-3-(4-chlorobenzyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B3032740.png)


